molecular formula C2H4ClNaO3S B2565354 Alpha-chloroethane sulfonic acid CAS No. 116277-82-8

Alpha-chloroethane sulfonic acid

Cat. No. B2565354
CAS RN: 116277-82-8
M. Wt: 166.55
InChI Key: AKTHLFYZKHPYBY-UHFFFAOYSA-M
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Description

Alpha-chloroethane sulfonic acid is a chemical compound with the formula C2H4ClNaO3S . It is also known as chloroacetic acid and is a colorless or white crystalline solid with a pungent odor.


Synthesis Analysis

Sulfonic acids, including this compound, can be prepared by many methods. In sulfoxidation, alkanes are irradiated with a mixture of sulfur dioxide and oxygen . This reaction is employed industrially to produce alkyl sulfonic acids .


Molecular Structure Analysis

The molecular weight of this compound is 166.559 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Sulfonic acids, like this compound, are typically used in ion chromatography and for organic syntheses . They can be separated on a negatively-charged, cation-exchange column .


Physical And Chemical Properties Analysis

This compound is a colorless or white crystalline solid with a pungent odor. It has a molecular weight of 166.559 .

Scientific Research Applications

Proton Exchange Membrane Fuel Cells

Chlorosulfonic acid has been utilized in the sulfonation of γ-ray irradiated and styrene-grafted crosslinked polytetrafluoroethylene film (cPTFE-g-S film) aimed at producing hydrophilic membranes for proton exchange membrane fuel cells. Sulfonation processes using chlorosulfonic acid in chloroethane under various conditions were explored to enhance the ion-exchange capacity, water uptake, and proton conductivity of the films while maintaining resistance to oxidation (Yohan, 2010).

Sulfonoglycolipids Isolation and Analysis

Research on sulfonoglycolipids from the lichenized basidiomycete Dictyonema glabratum involved chlorosulfonic acid for the isolation and structural analysis of these compounds. This study provides a methodology for identifying and characterizing sulfonoglycolipids, which have potential applications in various fields including biochemistry and pharmaceuticals (Sassaki et al., 2001).

Ion-Exchange Membranes

Chlorosulfonic acid was used in the sulfonation of poly(1,4-phenylene sulfide) to create heterogeneous ion-exchange membranes for applications such as direct methanol fuel cells. These membranes exhibited significant ionic conductivity and methanol permeability, offering a promising alternative to traditional Nafion membranes (Schauer & Brožová, 2005).

Sulfonation of Polysaccharides

The sulfonation of dextran using chlorosulfonic acid in organic solvents demonstrated an effective method for incorporating sulfo groups into polysaccharides. This process, which was influenced by temperature, reaction duration, and reactant ratio, has implications for the production of sulfated polysaccharides with various potential applications, including in medical and pharmaceutical fields (Novikova et al., 2007).

Catalysis in Organic Synthesis

A sulfonic acid functionalized ionic liquid demonstrated efficacy as a homogeneous and recyclable catalyst for the one-pot synthesis of α-aminophosphonates. This method highlights the role of sulfonic acid derivatives in facilitating efficient and environmentally friendly synthesis processes in organic chemistry (Akbari & Heydari, 2009).

Corrosion Inhibition

Polyurethane ionomers with different degrees of sulfonation, achieved through chlorosulfonation, have been successfully used as corrosion inhibitors for mild steel in acidic media. This research underscores the potential of sulfonated materials in industrial applications, particularly in protecting metal surfaces from corrosive environments (Banerjee et al., 2011).

Environmental Friendly Sulfonation Processes

The development of an environmental friendly experimental sulfonation apparatus utilizing liquid sulfur trioxide for the sulfonation of organic compounds demonstrates an advancement in safe and efficient sulfonation techniques. This technology could pave the way for more sustainable and scalable chemical processes in industry (Zhao-hua, 2011).

Mechanism of Action

The reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst is used to introduce an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .

Future Directions

Sulfonic acids have applications not only as bulk materials or in their aqueous solutions, but also in ionic liquid solutions . They have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group containing molecules . As a novel aspect, an unconventional complex, “traditional Chinese medicine” and its sulfonation method have come to the forefront after a thousand years of history .

properties

IUPAC Name

sodium;1-chloroethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S.Na/c1-2(3)7(4,5)6;/h2H,1H3,(H,4,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTHLFYZKHPYBY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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